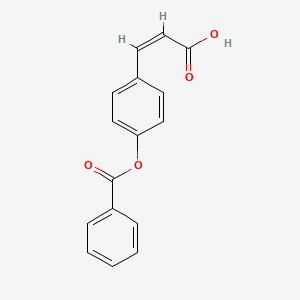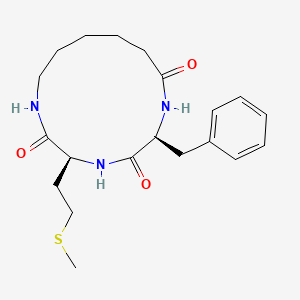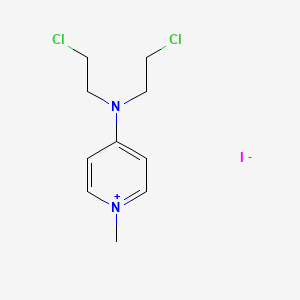
4-(Bis(2-chloroethyl)amino)-1-methylpyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bis(2-chloroethyl)amino)-1-methylpyridinium iodide is a chemical compound known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridinium ring substituted with a bis(2-chloroethyl)amino group and a methyl group, with iodide as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(2-chloroethyl)amino)-1-methylpyridinium iodide typically involves the reaction of 4-(bis(2-chloroethyl)amino)pyridine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Bis(2-chloroethyl)amino)-1-methylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bis(2-chloroethyl)amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinium derivatives, while substitution reactions can produce a variety of substituted pyridinium compounds.
Scientific Research Applications
4-(Bis(2-chloroethyl)amino)-1-methylpyridinium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research due to its structural similarity to known alkylating agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Bis(2-chloroethyl)amino)-1-methylpyridinium iodide involves the alkylation of nucleophilic sites in biological molecules. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other nitrogen mustard compounds, which are known for their cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Another nitrogen mustard used in the treatment of multiple myeloma and ovarian cancer.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
4-(Bis(2-chloroethyl)amino)-1-methylpyridinium iodide is unique due to its specific structural features, such as the presence of a pyridinium ring and a methyl group
Properties
CAS No. |
73840-38-7 |
|---|---|
Molecular Formula |
C10H15Cl2IN2 |
Molecular Weight |
361.05 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-1-methylpyridin-1-ium-4-amine;iodide |
InChI |
InChI=1S/C10H15Cl2N2.HI/c1-13-6-2-10(3-7-13)14(8-4-11)9-5-12;/h2-3,6-7H,4-5,8-9H2,1H3;1H/q+1;/p-1 |
InChI Key |
FGMBBQFCTNWYTA-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C=C1)N(CCCl)CCCl.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


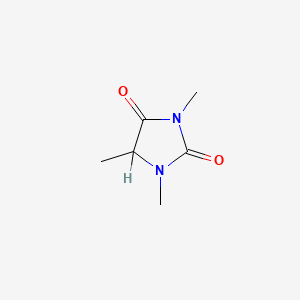

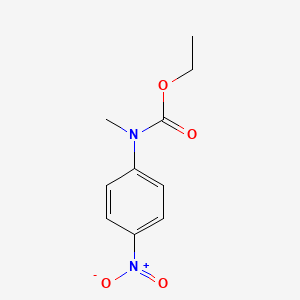
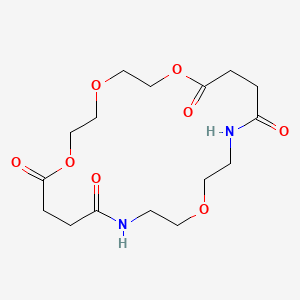
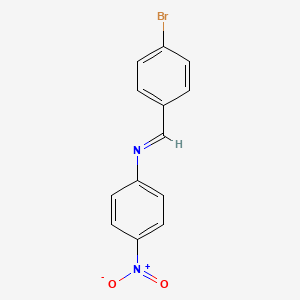

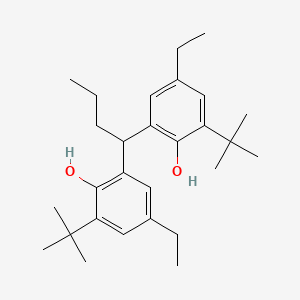
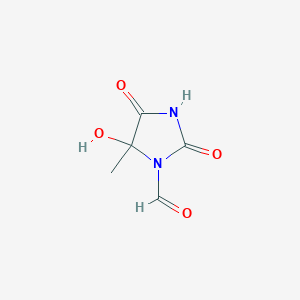
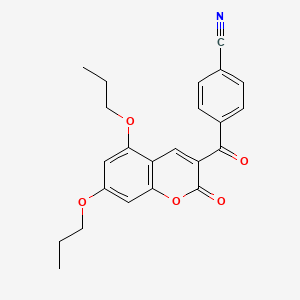
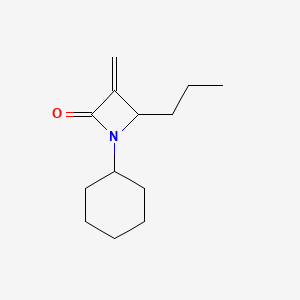
![Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide](/img/structure/B14437337.png)
